

Application Notes and Protocols: [35S]GTPyS Binding Assay Using J-113397

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Compound of Interest

Compound Name: JM 1397

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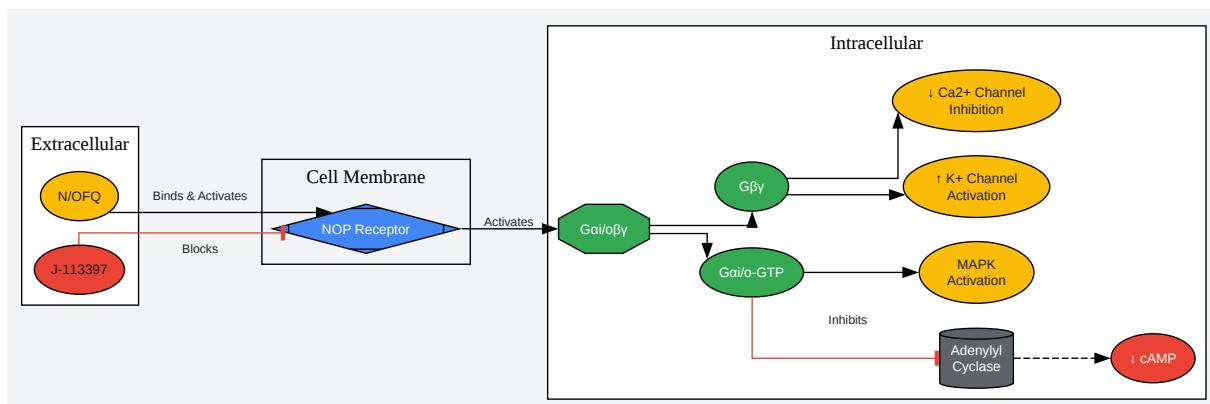
Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, mood, and reward pathways.^{[1][2][3]} Unlike classical opioid receptors, the NOP receptor has a distinct pharmacology.^{[1][4]} J-113397 is a potent and selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.^{[5][6][7][8]}

The [35S]GTPyS binding assay is a functional assay that measures the activation of G proteins, a key early step in the signaling cascade of most GPCRs.^{[9][10][11]} Agonist binding to a GPCR facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G α subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPyS, which binds to activated G α subunits and accumulates, providing a quantifiable measure of receptor activation.^{[9][10]} This application note provides a detailed protocol for a [35S]GTPyS binding assay to characterize the inhibitory activity of J-113397 at the NOP receptor.

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (G α i/o).^[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.^[1] The G β subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.^{[1][4][12]} The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.^{[1][3][4]} J-113397 acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.



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Figure 1: NOP Receptor Signaling Pathway. This diagram illustrates the activation of the NOP receptor by N/OFQ, leading to the dissociation of the G α i/o and G β γ subunits and subsequent downstream signaling. The antagonist J-113397 blocks this activation.

Quantitative Data for J-113397

The following table summarizes the binding affinity and potency of J-113397 for the NOP receptor and other opioid receptors from [35S]GTPyS binding and radioligand binding assays.

Parameter	Receptor	Species	Value	Reference
IC50	NOP (ORL1)	Human (CHO cells)	5.3 nM	[7][13]
IC50	NOP (ORL1)	Mouse (brain)	7.6 nM	[14]
IC50	κ -opioid	---	1400 nM	[6][15]
IC50	μ -opioid	---	2200 nM	[6][15]
IC50	δ -opioid	---	>10000 nM	[6][15]
Ki	NOP (ORL1)	Human (cloned)	1.8 nM	[7][13]
Ki	NOP (ORL1)	Mouse (brain)	1.1 nM	[13]
Ki	μ -opioid	Human	1000 nM	[13]
Ki	κ -opioid	Human	640 nM	[13]
Ki	δ -opioid	Human	>10,000 nM	[13]

Experimental Protocol: [35S]GTPyS Binding Assay

This protocol is designed to determine the inhibitory effect of J-113397 on N/OFQ-stimulated [35S]GTPyS binding to cell membranes expressing the NOP receptor.

Materials and Reagents

- Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 or HEK293 cells)
- [35S]GTPyS (specific activity ~1250 Ci/mmol)
- GTPyS (unlabeled)
- GDP
- N/OFQ (agonist)
- J-113397 (antagonist)

- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
- 96-well microplates
- Glass fiber filter mats (e.g., Whatman GF/B)
- Scintillation fluid
- Microplate scintillation counter
- Cell harvester

Assay Procedure

- Preparation of Reagents:
 - Prepare a stock solution of J-113397 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
 - Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPyS binding.
 - Prepare a 10 mM stock solution of unlabeled GTPyS for determining non-specific binding.
 - Prepare a 1 mM stock solution of GDP.
 - Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.
- Assay Setup:
 - To each well of a 96-well plate, add the following components in the specified order:
 - Assay Buffer
 - GDP to a final concentration of 10-100 µM.
 - Varying concentrations of J-113397.

- N/OFQ at its EC₈₀ concentration.
- Cell membranes (5-20 µg protein/well).
 - For determining basal binding, omit both N/OFQ and J-113397.
 - For determining non-specific binding, add unlabeled GTPyS to a final concentration of 10 µM in the presence of N/OFQ.
- Initiation and Incubation:
 - Initiate the binding reaction by adding [³⁵S]GTPyS to a final concentration of 0.05-0.1 nM.
 - Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration:
 - Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Dry the filter mat completely.
 - Place the filter mat in a scintillation vial or bag with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.

Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of J-113397.
- Plot the specific binding as a percentage of the maximal N/OFQ-stimulated binding against the logarithm of the J-113397 concentration.
- Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific N/OFQ-stimulated [³⁵S]GTPyS binding) by non-linear regression analysis using a sigmoidal

dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the [³⁵S]GTPyS binding assay to determine the antagonist properties of J-113397.

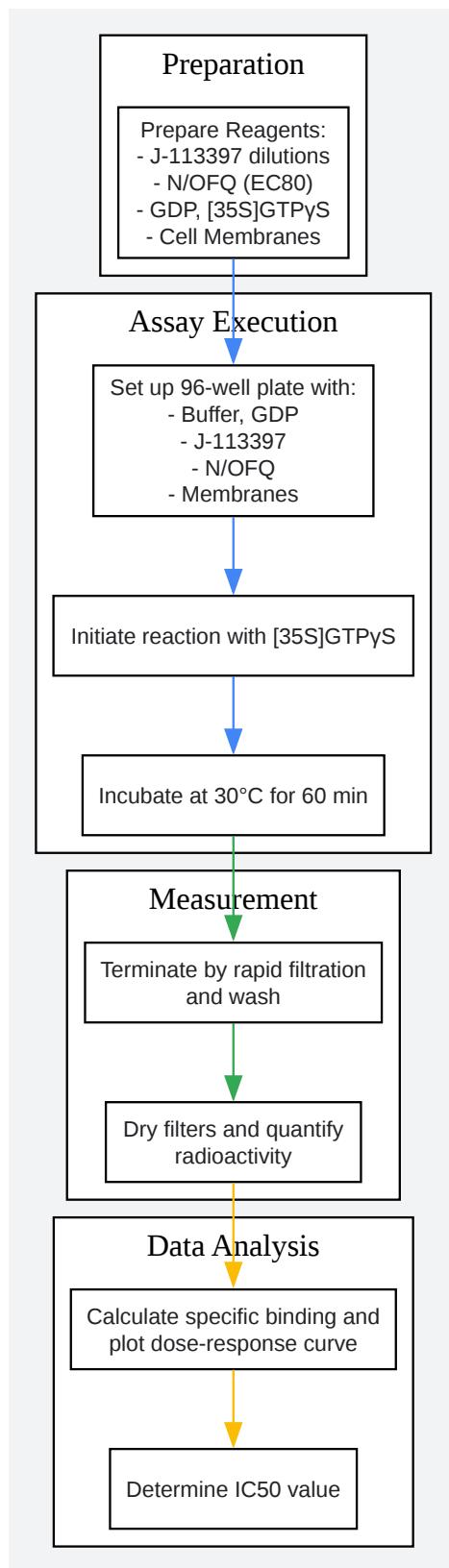
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Figure 2: [35S]GTPyS Binding Assay Workflow. This flowchart details the sequential steps from reagent preparation to data analysis for determining the IC50 of J-113397.

Conclusion

The [35S]GTPyS binding assay is a powerful and direct method for characterizing the functional activity of antagonists at the NOP receptor. J-113397 serves as a highly selective and potent antagonist, making it an essential research tool.[\[5\]](#)[\[13\]](#) This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of J-113397 and other novel compounds targeting this important therapeutic receptor.

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